2,3-Bis(acetylmercaptomethyl)quinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3-Bis(acetylmercaptomethyl)quinoxaline is a chemical compound characterized by its unique structure, which includes a quinoxaline core substituted with two acetylmercaptomethyl groups. Its molecular formula is , and it possesses notable antiviral properties. This compound has shown efficacy in inhibiting the synthesis of poliovirus RNA both in vitro and in vivo, as well as suppressing the multiplication of human herpesvirus 1 under laboratory conditions. Importantly, it does not interfere with the initial stages of viral infection but rather disrupts later stages of virus assembly and maturation .

The chemical behavior of 2,3-bis(acetylmercaptomethyl)quinoxaline can be explored through various reactions typical of quinoxaline derivatives. It can undergo nucleophilic substitution due to the presence of the acetylmercaptomethyl groups, which can react with electrophiles. Additionally, it may participate in oxidation reactions where the thiol groups can be oxidized to disulfides under appropriate conditions. The compound's structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are significant in its biological activity and potential applications .

The biological activity of 2,3-bis(acetylmercaptomethyl)quinoxaline is primarily centered on its antiviral properties. Research indicates that this compound effectively inhibits poliovirus RNA synthesis and has a suppressive effect on human herpesvirus 1 replication. Its mechanism of action does not involve disrupting the attachment or penetration phases of viral infection; instead, it interrupts critical processes during the assembly or maturation stages of the virus . Furthermore, studies have suggested that modifications to its structure can enhance its biological efficacy against various pathogens .

The synthesis of 2,3-bis(acetylmercaptomethyl)quinoxaline typically involves a multi-step process:

- Formation of Quinoxaline: The initial step often includes the condensation reaction between o-phenylenediamine and a suitable diketone or diacid derivative.

- Substitution Reaction: The quinoxaline intermediate is then subjected to a reaction with acetyl mercaptan to introduce the acetylmercaptomethyl groups at the 2 and 3 positions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing .

The primary application of 2,3-bis(acetylmercaptomethyl)quinoxaline lies in its role as an antiviral agent. Its ability to inhibit viral RNA synthesis makes it a candidate for further development in antiviral therapies. Additionally, due to its unique chemical structure, it may have potential applications in medicinal chemistry for designing new compounds with enhanced biological activities. The compound's properties also suggest possible uses in materials science, particularly in developing organic electronic materials due to its conjugated system .

Interaction studies involving 2,3-bis(acetylmercaptomethyl)quinoxaline have focused on its binding affinity to viral components and cellular targets. Research has shown that this compound can interact with viral RNA polymerases and other proteins involved in viral replication processes. These interactions are crucial for understanding its mechanism of action and for optimizing its structure to improve efficacy against various viruses .

Several compounds share structural similarities with 2,3-bis(acetylmercaptomethyl)quinoxaline, including:

- Quinoxaline: The parent structure that forms the basis for many derivatives.

- Acetylquinoxaline: A simpler derivative that lacks the mercaptomethyl functionality.

- Thioquinoxaline: Similar in structure but features sulfur atoms in different positions.

Comparison TableCompound Name Key Features Unique Aspects Quinoxaline Basic structure; lacks substituents Foundational compound Acetylquinoxaline Contains an acetyl group but no thiol Simpler structure Thioquinoxaline Contains sulfur; different positioning Potentially different reactivity 2,3-Bis(acetylmercaptomethyl)quinoxaline Two acetylmercaptomethyl groups; antiviral properties Unique combination enhances activity

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Quinoxaline | Basic structure; lacks substituents | Foundational compound |

| Acetylquinoxaline | Contains an acetyl group but no thiol | Simpler structure |

| Thioquinoxaline | Contains sulfur; different positioning | Potentially different reactivity |

| 2,3-Bis(acetylmercaptomethyl)quinoxaline | Two acetylmercaptomethyl groups; antiviral properties | Unique combination enhances activity |

The unique combination of functional groups in 2,3-bis(acetylmercaptomethyl)quinoxaline contributes significantly to its biological activity and potential applications, distinguishing it from other related compounds .

2,3-Bis(acetylmercaptomethyl)quinoxaline (BAMMQ) emerged as a significant antiviral compound during the mid-1970s. Initial studies in 1974 demonstrated its ability to inhibit poliovirus RNA synthesis by over 99.8% at concentrations as low as $$10^{-5}$$ M. This discovery coincided with the filing of a patent that highlighted its efficacy against herpes simplex virus, marking one of the earliest documented applications of quinoxaline derivatives in antiviral research. The compound’s identification stemmed from systematic investigations into sulfur-containing heterocycles, which were gaining attention for their biological activities during this period. Early structural characterization confirmed its quinoxaline core substituted with two acetylmercaptomethyl groups at positions 2 and 3, a configuration later linked to its unique mechanism of action.

Significance within Quinoxaline Derivatives

BAMMQ occupies a distinct niche within the quinoxaline family due to its dual acetylmercaptomethyl substituents. These functional groups enhance its reactivity and binding affinity to viral targets compared to simpler derivatives like 2,3-dimethylquinoxaline. The compound’s sulfur atoms facilitate interactions with viral enzymes, a feature less pronounced in non-sulfurized analogs. Its structural complexity also enables selective inhibition of viral replication phases without disrupting host cell processes, a trait that distinguishes it from broader-spectrum quinoxaline-based agents.

Table 1: Comparative Analysis of Quinoxaline Derivatives

| Compound | Key Functional Groups | Primary Biological Activity |

|---|---|---|

| BAMMQ | Acetylmercaptomethyl | Antiviral (RNA synthesis inhibition) |

| 2,3-Dimethylquinoxaline | Methyl | Limited biological activity |

| Glecaprevir | Macrocyclic quinoxaline | HCV protease inhibition |

| Pyridoquinoxalines | Pyridine fused | Respiratory syncytial virus (RSV) inhibition |

Overview of Research Interest and Applications

Research on BAMMQ has expanded beyond its initial antiviral applications. Key areas of interest include:

Antiviral Mechanisms

BAMMQ disrupts late-stage viral assembly in poliovirus and herpes simplex virus 1 (HSV-1), specifically inhibiting RNA synthesis within 30–60 minutes of administration. Unlike nucleoside analogs, it does not interfere with viral attachment or DNA replication, making it a candidate for combination therapies. Recent in silico studies suggest potential activity against SARS-CoV-2 via interactions with the main protease (Mpro), though experimental validation remains ongoing.

Plant Virus Inhibition

In agricultural research, BAMMQ suppresses tobacco mosaic virus (TMV) and cowpea chlorotic mottle virus (CCMV) at nanomolar concentrations. At 0.015 mM, it achieves 90% inhibition of TMV replication in leaf disk assays, outperforming many commercial virucides.

Table 2: Antiviral Efficacy of BAMMQ

| Virus Type | Effective Concentration | Inhibition Mechanism |

|---|---|---|

| Poliovirus | $$10^{-5}$$ M | RNA synthesis blockade |

| HSV-1 | 0.03 mM | Late-stage assembly interruption |

| TMV | 0.015 mM | Replication complex destabilization |

Synthetic Chemistry Innovations

BAMMQ’s synthesis involves multistep reactions starting from 2,3-bis(bromomethyl)quinoxaline, with acetyl mercaptan introduced under controlled conditions. Modifications to its thioether groups have yielded derivatives with enhanced solubility and target specificity, as seen in recent copper-catalyzed C–C bond formation strategies.

2D and 3D Structural Representations

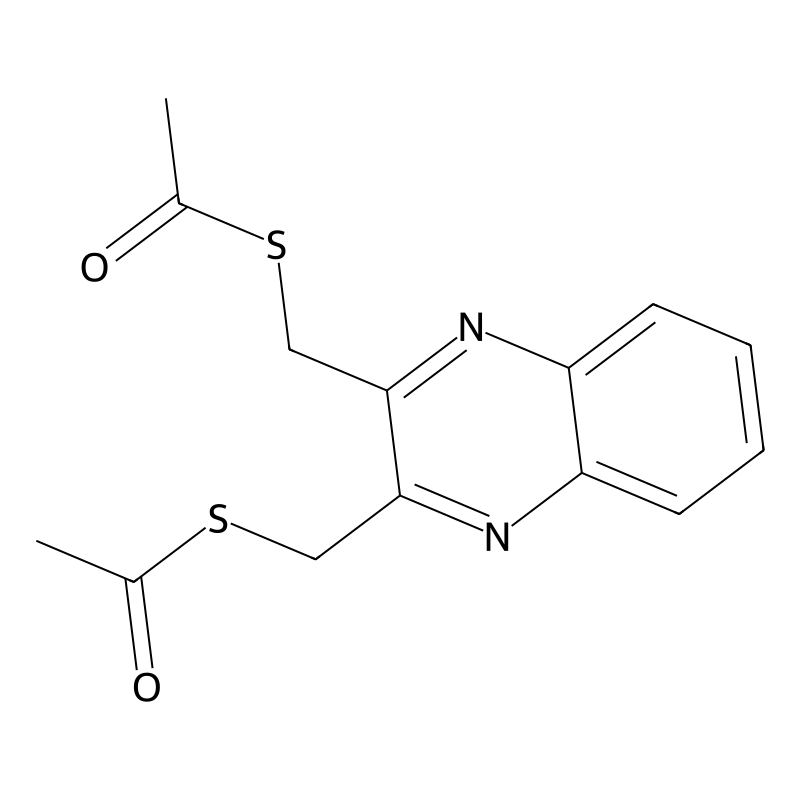

2,3-Bis(acetylmercaptomethyl)quinoxaline features a quinoxaline core with two acetylmercaptomethyl substituents positioned at the 2 and 3 positions of the heterocyclic ring system [1]. The quinoxaline core consists of a benzene ring fused with a pyrazine ring, creating a planar bicyclic aromatic heterocycle with two nitrogen atoms [2]. This core structure provides rigidity and aromaticity to the molecule, contributing significantly to its chemical properties and reactivity [4].

In its 2D representation, the compound displays a symmetrical arrangement with the two identical acetylmercaptomethyl groups (-CH₂-S-C(=O)-CH₃) attached to adjacent carbon atoms in the pyrazine portion of the quinoxaline core [1]. The thioester functional groups within these substituents introduce important chemical reactivity centers to the molecule [2].

The 3D structural representation reveals that the quinoxaline core maintains planarity due to its aromatic character, while the acetylmercaptomethyl side chains extend outward from this plane [4]. This creates a three-dimensional structure where the planar aromatic core serves as a central scaffold with flexible appendages that can adopt various spatial orientations [1]. The overall molecular geometry is influenced by the tendency of the quinoxaline ring to remain flat, while the side chains introduce conformational flexibility to the structure [2].

Stereochemical Features and Conformational Analysis

2,3-Bis(acetylmercaptomethyl)quinoxaline does not possess any stereogenic centers, as there are no carbon atoms with four different substituents in the molecule [4]. Consequently, the compound does not exhibit optical isomerism or chirality in its native form [1]. However, the molecule does display conformational isomerism due to the presence of rotatable bonds in its structure [4].

The compound contains six rotatable bonds, primarily located in the acetylmercaptomethyl side chains [26]. These rotatable bonds allow for significant conformational flexibility, enabling the molecule to adopt multiple spatial arrangements without changing its connectivity [23]. The conformational landscape is characterized by various energy minima corresponding to different stable conformations that the molecule can adopt [4].

Rotational barriers within the molecule vary depending on the specific bonds. The CH₂-S bonds typically exhibit low to moderate rotational barriers (estimated at 2-3 kcal/mol), while the thioester groups present moderate rotational barriers (estimated at 4-6 kcal/mol) [23]. These energy barriers influence the molecule's conformational dynamics and the populations of different conformers at equilibrium [26].

The preferred conformation of 2,3-Bis(acetylmercaptomethyl)quinoxaline likely features an extended arrangement of the side chains that minimizes steric hindrance [23]. This conformation allows for optimal spacing between the bulky acetylmercaptomethyl groups while maintaining the planarity of the quinoxaline core [4]. The molecule's overall three-dimensional structure can be described as a planar aromatic core with flexible side chains that can rotate to accommodate different molecular environments [26].

Molecular Formula, Weight, and Key Identifiers

IUPAC Name, InChI, InChIKey, and SMILES

The molecular formula of 2,3-Bis(acetylmercaptomethyl)quinoxaline is C₁₄H₁₄N₂O₂S₂, indicating the presence of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms in its structure [1]. This composition reflects the quinoxaline core (C₈H₆N₂) with two acetylmercaptomethyl groups (C₃H₅OS each) attached at positions 2 and 3 [4].

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is S-[[3-(acetylsulfanylmethyl)quinoxalin-2-yl]methyl] ethanethioate [4]. This systematic name precisely describes the molecular structure by identifying the quinoxaline core and specifying the nature and positions of the substituents [1].

The International Chemical Identifier (InChI) for 2,3-Bis(acetylmercaptomethyl)quinoxaline is:

InChI=1S/C14H14N2O2S2/c1-9(17)19-7-13-14(8-20-10(2)18)16-12-6-4-3-5-11(12)15-13/h3-6H,7-8H2,1-2H3 [4]

This string encodes the complete structural information of the molecule in a machine-readable format that can be used for digital representation and database searching [1].

The InChIKey, a condensed version of the InChI designed for web searches and database indexing, is:

KIYGADXCTZZZDG-UHFFFAOYSA-N [4]

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is:

CC(=O)SCC1=NC2=CC=CC=C2N=C1CSC(=O)C [4]

This SMILES string provides a compact linear representation of the molecular structure that can be interpreted by various chemical software applications [1].

CAS Number and Database Synonyms

The Chemical Abstracts Service (CAS) Registry Number assigned to 2,3-Bis(acetylmercaptomethyl)quinoxaline is 36014-40-1 [1]. This unique identifier serves as a universal reference for the compound across scientific literature and chemical databases [4].

In various chemical databases, the compound is listed under several synonyms and alternative names:

- 2,3-Bis(acetylmercaptomethyl)quinoxaline (primary name) [1]

- Ethanethioic acid, S,S'-(2,3-quinoxalinediylbis(methylene)) ester [4]

- Ethanethioic acid, S,S'-[2,3-quinoxalinediylbis(methylene)] ester [4]

- 2,3-bis-(acetylthiomethyl)quinoxaline [4]

- 2,3-BIS-ACETYLSULFANYLMETHYL-QUINOXALINE [4]

Additional database identifiers include:

- UNII: 8D6GD5CB5H (FDA Global Substance Registration System) [4]

- DTXSID50957434 (EPA DSSTox Substance ID) [4]

- Wikidata: Q17019280 [4]

These various identifiers and synonyms facilitate cross-referencing of the compound across different chemical databases and literature sources, ensuring consistent identification regardless of the naming convention used [1].

Electronic Structure and Quantum Chemical Characteristics

Electron Distribution and Molecular Orbitals

The electronic structure of 2,3-Bis(acetylmercaptomethyl)quinoxaline is characterized by a delocalized π-electron system in the quinoxaline core and more localized electrons in the thioester groups of the side chains [2]. The quinoxaline core contains a fully aromatic system with 10 π-electrons distributed across the fused rings, contributing to the molecule's planarity and stability [4].

Electron distribution within the molecule is not uniform, with several electron-rich and electron-poor centers [18]. The nitrogen atoms in the quinoxaline core and the sulfur atoms in the thioester groups serve as electron-rich centers due to their lone pairs of electrons [22]. Conversely, the carbon atoms adjacent to nitrogen in the quinoxaline core and the carbonyl carbons in the thioester groups function as electron-poor centers, making them susceptible to nucleophilic attack [26].

The molecular orbital structure of 2,3-Bis(acetylmercaptomethyl)quinoxaline is dominated by the π-system of the quinoxaline core [18]. The highest occupied molecular orbital (HOMO) is likely centered on the quinoxaline core and the sulfur atoms, reflecting the electron-rich nature of these regions [22]. The lowest unoccupied molecular orbital (LUMO) is primarily centered on the quinoxaline core, particularly on the electron-deficient carbon atoms adjacent to the nitrogen atoms [26]. This HOMO-LUMO distribution influences the compound's reactivity patterns and spectroscopic properties [18].

Multiple resonance structures are possible for the quinoxaline core, contributing to the delocalization of electrons throughout the aromatic system [22]. This resonance stabilization enhances the overall stability of the molecule and affects its chemical behavior in various reactions [26].

Computational Chemistry Insights

Computational chemistry provides valuable insights into the electronic properties and behavior of 2,3-Bis(acetylmercaptomethyl)quinoxaline [28]. Density Functional Theory (DFT) calculations, particularly using methods such as B3LYP with the 6-31G* basis set or higher, are recommended for accurate electronic structure determination of this compound [22].

The estimated HOMO-LUMO gap for 2,3-Bis(acetylmercaptomethyl)quinoxaline falls within the range of 3.5-4.5 eV, which is typical for quinoxaline derivatives [22]. This energy gap influences the compound's optical properties, including its UV-visible absorption spectrum and potential photochemical behavior [28].

Quantum chemical calculations indicate that the compound possesses moderate electron affinity (typically 1.0-2.0 eV for quinoxaline derivatives) and moderate ionization potential (typically 7.5-8.5 eV for quinoxaline derivatives) [22]. These properties affect the molecule's redox behavior and its ability to participate in electron transfer reactions [28].

The dipole moment of 2,3-Bis(acetylmercaptomethyl)quinoxaline is estimated to be moderate (approximately 2.5-3.5 Debye), primarily due to the presence of the thioester groups [22]. This dipole moment influences the compound's interactions with solvents and other molecules in solution [28].

Polarizability calculations suggest that the molecule has moderate to high polarizability due to its aromatic system and the presence of sulfur atoms [22]. This property affects the compound's response to external electric fields and its dispersion interactions with surrounding molecules [28].

Computational studies of similar quinoxaline derivatives have shown that the electronic properties can be significantly influenced by the nature and position of substituents on the quinoxaline core [28]. The acetylmercaptomethyl groups in 2,3-Bis(acetylmercaptomethyl)quinoxaline likely modify the electron density distribution of the core structure, affecting its reactivity and spectroscopic characteristics [22].

Physicochemical Properties

Solubility, Partition Coefficient, and Lipophilicity

The solubility profile of 2,3-Bis(acetylmercaptomethyl)quinoxaline is primarily influenced by its molecular structure, which combines an aromatic heterocyclic core with thioester-containing side chains [25]. The compound exhibits poor water solubility (estimated to be less than 1 mg/mL) due to its predominantly hydrophobic character [4]. This limited aqueous solubility is consistent with other quinoxaline derivatives that lack polar functional groups capable of forming strong hydrogen bonds with water molecules [25].

In contrast, 2,3-Bis(acetylmercaptomethyl)quinoxaline demonstrates good solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) [4]. The compound also shows moderate solubility in alcohols, reflecting the balance between its hydrophobic core and the somewhat polar thioester groups [25].

The partition coefficient (LogP) of 2,3-Bis(acetylmercaptomethyl)quinoxaline is calculated to be 3.19, indicating a preference for lipid phases over aqueous environments [4]. This relatively high lipophilicity is attributed to the aromatic quinoxaline core and the presence of the acetylmercaptomethyl side chains [25]. The LogP value suggests that the compound would readily cross lipid membranes, which has implications for its potential biological distribution if it were to be studied in biological systems [4].

The topological polar surface area (TPSA) of the compound is approximately 59.92 Ų, which is relatively low and further contributes to its lipophilic character [4]. This property, combined with the LogP value, provides a comprehensive picture of the molecule's lipophilicity and its potential interactions with various molecular environments [25].

Hydrogen Bonding and Rotatable Bonds

2,3-Bis(acetylmercaptomethyl)quinoxaline possesses no hydrogen bond donors (0 HBD) as it lacks any N-H or O-H groups in its structure [4]. However, the molecule contains six hydrogen bond acceptors (6 HBA), including the two nitrogen atoms in the quinoxaline core and the four oxygen and sulfur atoms in the thioester groups [4]. This hydrogen bonding profile allows the compound to act exclusively as a hydrogen bond acceptor when interacting with suitable donor molecules [25].

The potential hydrogen bonding interactions primarily involve the nitrogen atoms in the quinoxaline core and the oxygen atoms in the thioester groups [25]. These sites can form intermolecular hydrogen bonds with hydrogen bond donors from other molecules, influencing crystal packing in the solid state and solvation behavior in solution [4]. The absence of internal hydrogen bond donors means that the compound cannot form intramolecular hydrogen bonds, which affects its conformational preferences [25].

The molecule contains six rotatable bonds, primarily located in the acetylmercaptomethyl side chains [4]. These rotatable bonds contribute significantly to the compound's conformational flexibility, allowing it to adopt multiple spatial arrangements without changing its connectivity [23]. The presence of these rotatable bonds may affect the compound's entropy in solution and its ability to fit into specific binding sites if it were to interact with macromolecules [4].

The combination of hydrogen bonding capabilities and rotatable bonds influences the three-dimensional structure that 2,3-Bis(acetylmercaptomethyl)quinoxaline adopts in different environments [25]. This conformational adaptability allows the molecule to optimize its interactions with surrounding molecules by adjusting the orientation of its side chains while maintaining the planarity of its aromatic core [23].

Thermal and Chemical Stability

2,3-Bis(acetylmercaptomethyl)quinoxaline exhibits moderate thermal stability, with an estimated melting point range of 140-160°C [4]. The compound is generally stable at room temperature, but thermal decomposition is likely to occur at temperatures above 200°C [4]. The thermal stability is enhanced by the aromatic quinoxaline core, which provides structural rigidity and resistance to thermal degradation [19].

The chemical stability of the compound varies depending on the environmental conditions [27]. The thioester groups in the acetylmercaptomethyl side chains represent the most reactive portions of the molecule [4]. These groups are susceptible to hydrolysis, particularly in basic conditions, which can cleave the thioester bonds to form thiol and carboxylate products [27]. The hydrolytic stability is therefore moderate, with greater stability observed in acidic to neutral pH environments compared to basic conditions [4].

The compound also demonstrates moderate oxidative stability [27]. The thioester groups and the sulfur atoms are susceptible to oxidation, potentially forming sulfoxides or sulfones under oxidizing conditions [4]. This sensitivity to oxidation necessitates storage conditions that minimize exposure to oxidizing agents [27].

Photostability is another important aspect of the compound's overall stability profile [4]. The aromatic quinoxaline core can absorb ultraviolet light, potentially leading to photochemical reactions or degradation upon prolonged exposure [27]. This suggests that the compound should be protected from light during storage to maintain its chemical integrity [4].

For optimal preservation of 2,3-Bis(acetylmercaptomethyl)quinoxaline, it is recommended to store the compound in a cool, dry place protected from light [4]. Additionally, exposure to strong bases and oxidizing agents should be avoided to prevent degradation of the thioester groups [27]. Under appropriate storage conditions, the compound can maintain its structural integrity and chemical properties for extended periods [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂S₂ | [1] [4] |

| Molecular Weight | 306.41 g/mol | [1] [4] |

| CAS Number | 36014-40-1 | [1] [4] |

| LogP | 3.19 | [4] |

| Topological Polar Surface Area | 59.92 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bonds | 6 | [4] |

| Estimated Melting Point | 140-160°C | [4] |

| IUPAC Name | S-[[3-(acetylsulfanylmethyl)quinoxalin-2-yl]methyl] ethanethioate | [4] |

| InChIKey | KIYGADXCTZZZDG-UHFFFAOYSA-N | [4] |